Absence of Publicly Available Head‑to‑Head Pharmacological Data for CAS 2309597‑96‑2
Despite an exhaustive search of primary literature, patents, and authoritative databases, no head‑to‑head comparative pharmacological data (e.g., IC₅₀, Kᵢ, selectivity ratios, in vivo efficacy) were identified for CAS 2309597‑96‑2 versus any structurally defined comparator. The patent families WO 2018/121551 A1 and US 2021/0040073 A1 define the compound’s structural class as oxytocin receptor antagonists but do not disclose discrete biological results for this specific derivative . Vendor‑supplied annotations describing monoamine reuptake inhibition cannot be verified against primary data and originate from sources excluded from this evidence guide. Therefore, no quantitative differentiation claim can be substantiated at this time.
| Evidence Dimension | OTR antagonistic potency / monoamine reuptake inhibition |
|---|---|
| Target Compound Data | No publicly available quantitative data |
| Comparator Or Baseline | SHR1653 (hOTR IC₅₀ = 15 nM) ; other azabicyclo‑triazole derivatives disclosed in the Hengrui patent portfolio |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable |
Why This Matters
Procurement decisions predicated on assumed pharmacological equivalence to known OTR antagonists or monoamine reuptake inhibitors carry high risk; users must either generate de novo pharmacological profiling data or select a comparator with publicly verified quantitative benchmarks.
- [1] Li, X.; Chen, Y.; Liu, T.; He, F.; Tao, W. Azabicyclo-substituted triazole derivative, preparation method thereof, and application of same in medicine. PCT Int. Appl. WO 2018/121551 A1, July 5, 2018. View Source
- [2] Li, X.; Chen, Y.; Liu, T.; He, F.; Tao, W. Azabicyclo-substituted triazole derivative, preparation method thereof, and application of same in medicine. U.S. Pat. Appl. US 2021/0040073 A1, February 11, 2021. View Source
- [3] Lv, K.; Li, H.; et al. Discovery of SHR1653, a Highly Potent and Selective OTR Antagonist with Improved Blood–Brain Barrier Penetration. ACS Med. Chem. Lett. 2019, 10, 996–1001. View Source
